molecular formula C15H14FNO2 B5176883 4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide

4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide

Cat. No.: B5176883
M. Wt: 259.27 g/mol
InChI Key: AXALKFOEGSCMNJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a hydroxy group at the 2-position of the dimethylphenyl ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-hydroxy-4,5-dimethylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-(2-oxo-4,5-dimethylphenyl)benzamide.

    Reduction: Formation of 4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxyphenyl)benzamide
  • 4-fluoro-N-(2-hydroxy-3,5-dimethylphenyl)benzamide
  • 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

Uniqueness

4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is unique due to the presence of both the fluorine atom and the hydroxy group, which confer distinct chemical and biological properties. The dimethyl substitution on the phenyl ring further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-3-5-12(16)6-4-11/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXALKFOEGSCMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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